trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Vue d'ensemble

Description

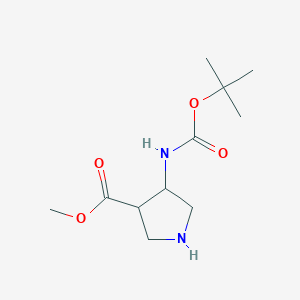

Trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a chemical compound with the following properties:

- IUPAC Name : (3R,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate.

- Molecular Formula : C₁₈H₂₄N₂O₆.

- Molecular Weight : 363.39 g/mol.

- CAS Number : 1217636-05-9.

- Synonyms : trans-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid.

Synthesis Analysis

The synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate can be achieved through various methods. One approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also yield this compound.

Molecular Structure Analysis

The molecular structure of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate consists of a pyrrolidine ring with specific substituents. The stereochemistry of the carbons within the pyrrolidine ring plays a crucial role in its biological activity.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:

- Functionalization : Introduction of different functional groups to modify its properties.

- C-H Vinylations : Direct vinylations of N-aryl tertiary amines and decarboxylative vinylations of N-Boc α-amino acids to provide allylic amines.

- Pd-Catalyzed Reactions : Formation of N-acyl- and N-Boc-protected pyrrolidines via reactions with aryl bromides.

Physical And Chemical Properties Analysis

- Purity : Typically 97%.

- Storage Temperature : 2~8°C.

- Country of Origin : China.

Applications De Recherche Scientifique

Biomarker Research

Trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a chemical compound that has not been widely studied in isolation. However, its structural components and related compounds have been involved in a range of scientific applications. One notable application is in the field of biomarker research for tobacco and cancer. Carcinogens and their metabolites, including compounds structurally similar to trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, have been quantified in the urine of smokers or those exposed to environmental tobacco smoke (ETS). These assays provide critical information about carcinogen dose, delineation of exposed vs. non-exposed individuals, and carcinogen metabolism in humans, which are essential for studies on tobacco, human cancer, and new tobacco products (Hecht, 2002).

Drug Design and Delivery

The pyrrolidine ring, a component of trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, is widely used in medicinal chemistry for the treatment of various diseases. Its saturated structure is advantageous for exploring pharmacophore space, contributing to the stereochemistry of the molecule, and enhancing the three-dimensional coverage due to the non-planarity of the ring. This versatility has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. These developments include comparisons of physicochemical parameters, investigation of steric factors on biological activity, and the synthesis and functionalization of the pyrrolidine rings (Li Petri et al., 2021).

Photodynamic Therapy in Dermatology

Photodynamic therapy (PDT), which involves the use of certain chemical compounds, is widely used for treating nonmelanoma skin cancers like actinic keratoses, Bowen's disease, and basal cell carcinoma. Topical PDT, using compounds such as 5-aminolevulinic acid or methyl aminolevulinate, is highly effective in these treatments. While trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate itself may not be directly used in PDT, the principles of PDT and the role of chemical compounds in such treatments highlight the potential applications of various chemical compounds in dermatological treatments (Braathen et al., 2007).

Nanotechnology and Material Science

The chemical modification of certain polysaccharides, like xylan, has led to the development of new biopolymer ethers and esters with specific properties. Chemical compounds, possibly including derivatives of trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, are used to synthesize novel xylan esters and ethers, demonstrating the importance of such compounds in creating materials with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Safety And Hazards

Orientations Futures

Future research should explore the compound’s pharmacological potential, optimize synthetic routes, and investigate its interactions with biological targets.

Propriétés

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQRONFFJSUYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695381 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate | |

CAS RN |

955138-41-7 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)

![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)